molecular formula C18H15ClO2 B11517452 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene

1-[2-(3-Chlorophenoxy)ethoxy]naphthalene

Cat. No.: B11517452
M. Wt: 298.8 g/mol
InChI Key: UTOQYHQHSBAIKE-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenoxy)ethoxy]naphthalene is an organic compound with the molecular formula C18H15ClO2. It is known for its unique structure, which combines a naphthalene ring with a chlorophenoxyethoxy group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene typically involves the reaction of 3-chlorophenol with 2-bromoethanol to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with naphthalene-1-ol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenoxy)ethoxy]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-[2-(3-Chlorophenoxy)ethoxy]naphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chlorophenoxy)ethoxy]naphthalene: Similar structure but with a different position of the chlorine atom.

    1-[2-(3-Bromophenoxy)ethoxy]naphthalene: Similar structure but with a bromine atom instead of chlorine.

    1-[2-(3-Methylphenoxy)ethoxy]naphthalene: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-[2-(3-Chlorophenoxy)ethoxy]naphthalene is unique due to its specific combination of a naphthalene ring and a chlorophenoxyethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H15ClO2

Molecular Weight

298.8 g/mol

IUPAC Name

1-[2-(3-chlorophenoxy)ethoxy]naphthalene

InChI

InChI=1S/C18H15ClO2/c19-15-7-4-8-16(13-15)20-11-12-21-18-10-3-6-14-5-1-2-9-17(14)18/h1-10,13H,11-12H2

InChI Key

UTOQYHQHSBAIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCOC3=CC(=CC=C3)Cl

Origin of Product

United States

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